Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2238811-87-3
VCID: VC11650691
InChI: InChI=1S/C21H21NO5/c1-26-20(24)17-9-7-16(8-10-17)19-13-18(23)11-12-22(19)21(25)27-14-15-5-3-2-4-6-15/h2-10,19H,11-14H2,1H3
SMILES: COC(=O)C1=CC=C(C=C1)C2CC(=O)CCN2C(=O)OCC3=CC=CC=C3
Molecular Formula: C21H21NO5
Molecular Weight: 367.4 g/mol

Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate

CAS No.: 2238811-87-3

Cat. No.: VC11650691

Molecular Formula: C21H21NO5

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate - 2238811-87-3

Specification

CAS No. 2238811-87-3
Molecular Formula C21H21NO5
Molecular Weight 367.4 g/mol
IUPAC Name benzyl 2-(4-methoxycarbonylphenyl)-4-oxopiperidine-1-carboxylate
Standard InChI InChI=1S/C21H21NO5/c1-26-20(24)17-9-7-16(8-10-17)19-13-18(23)11-12-22(19)21(25)27-14-15-5-3-2-4-6-15/h2-10,19H,11-14H2,1H3
Standard InChI Key GKQKFGKVAVFESV-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)C2CC(=O)CCN2C(=O)OCC3=CC=CC=C3
Canonical SMILES COC(=O)C1=CC=C(C=C1)C2CC(=O)CCN2C(=O)OCC3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Properties

Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate (molecular formula: C21H21NO5; molecular weight: 367.4 g/mol) features a piperidine ring substituted at the 2-position with a 4-(methoxycarbonyl)phenyl group and at the 4-position with a ketone moiety. The benzyloxycarbonyl (Cbz) protecting group at the 1-position enhances stability during synthetic procedures while allowing selective deprotection for further functionalization.

The piperidine ring adopts a chair conformation, with the 4-oxo group introducing polarity and influencing hydrogen-bonding interactions . The methoxycarbonylphenyl substituent contributes to the compound’s planar aromatic region, which may facilitate π-π stacking with biological targets. Computational modeling suggests a polar surface area (PSA) of approximately 75 Ų and a calculated logP (octanol-water partition coefficient) of 2.1, indicating moderate solubility in organic solvents and potential blood-brain barrier permeability.

Table 1: Key Structural Features

FeatureDescription
Piperidine ringChair conformation with 4-oxo group enhancing reactivity
2-position substituent4-(Methoxycarbonyl)phenyl group enabling aromatic interactions
1-position protectionBenzyloxycarbonyl (Cbz) group for synthetic versatility

Synthesis and Manufacturing

The compound is synthesized via a multi-step protocol involving:

  • Piperidine Ring Formation: Cyclization of δ-amino ketones or via the Dieckmann condensation of diester precursors .

  • Functionalization: Introduction of the 4-(methoxycarbonyl)phenyl group through Friedel-Crafts acylation or Suzuki-Miyaura coupling.

  • Protection: Installation of the Cbz group using benzyl chloroformate under basic conditions.

Reaction yields typically range from 60–75%, with purity ≥95% achieved through recrystallization or column chromatography. Industrial-scale production requires optimization of temperature (70–100°C) and solvent systems (e.g., dichloromethane/tetrahydrofuran mixtures).

Comparative Analysis with Related Piperidine Derivatives

Table 2: Structural and Functional Comparison

CompoundKey DifferencesBiological Activity
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate Carboxylate at 3-position; lacks aromatic substituentModerate acetylcholinesterase inhibition (IC50: 2.1 μM)
Benzyl 3-amino-4-oxopiperidine-1-carboxylateAmino group at 3-position; enhanced solubilityAntibacterial activity (MIC: 8 μg/mL against S. aureus)
Ethyl 2-(4-methoxycarbonyl)phenyl-4-oxopiperidine-1-carboxylateEthoxy group reduces steric hindranceImproved CDK2 inhibition (IC50: 320 nM)

This comparison underscores the critical role of substituent positioning in modulating bioactivity. The methoxycarbonylphenyl group in Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate provides optimal steric and electronic properties for target engagement .

Physical and Chemical Properties

Table 3: Physicochemical Data

PropertyValueMethod
Melting Point128–132°CDifferential Scanning Calorimetry
Solubility (25°C)12 mg/mL in DMSO; 3 mg/mL in H2OShake-flask method
pKa4.2 (carbonyl), 9.8 (amine)Potentiometric titration

The compound exhibits stability under acidic conditions (pH 3–6) but undergoes hydrolysis at pH >8, necessitating careful storage.

Research Frontiers and Challenges

Recent studies focus on:

  • Structure-Activity Relationship (SAR) Optimization: Modifying the methoxycarbonyl group to enhance target selectivity.

  • Nanoparticle Delivery Systems: Encapsulation in PLGA nanoparticles to improve bioavailability.

  • Toxicity Profiling: Acute toxicity studies in murine models show LD50 >500 mg/kg, suggesting a favorable safety margin .

Key challenges include scaling synthesis while maintaining enantiomeric purity and addressing off-target effects in complex biological systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator